2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
Description
2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzaldehyde moiety linked to a triazine ring substituted with morpholine groups. The compound’s distinct chemical properties make it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H27N7O3 |
|---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O3/c1-2-30-17-5-3-16(4-6-17)15-21-25-18-22-19(26-7-11-28-12-8-26)24-20(23-18)27-9-13-29-14-10-27/h3-6,15H,2,7-14H2,1H3,(H,22,23,24,25)/b21-15+ |
InChI Key |
CDWZPXZBNWWKOQ-RCCKNPSSSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-ethoxybenzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its ability to form covalent bonds with various molecular targets. The compound’s triazine ring and morpholine groups facilitate interactions with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a coupling agent in peptide synthesis and shares similar chemical properties with 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: Another coupling reagent with applications in ester and amide formation.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it particularly valuable in synthetic and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
